- Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132
Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)
2,4-Dihydroxybenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dihydroxybenzaldehyde
- beta-Resorcylaldehyde
- 2,4,6-TRIPHENYL-S-TRIAZINE
- 2,4-dihydroxy-benzaldehyde
- 2,4-Dihydroxybenzene carbonal
- 4-Formylresorcinol
- 4-Hydroxysalicylaldehyde
- Benzaldehyde,2,4-dihydroxy
- ethyl 7-hydroxycoumarin-3-carboxylate
- p-hydroxysalicylic aldehyde
- resorcialdehyde
- β-Resorcylaldehyde
- Benzaldehyde, 2,4-dihydroxy-
- beta-Resorcaldehyde
- beta-Resorcinaldehyde
- beta-Resorcylic aldehyde
- 2,4-Dihydroxybenzenecarbonal
- Salicylaldehyde, 4-hydroxy-
- 4-Hydroxysalicyladehyde
- 2,4-Dihydroxybenzaldehyd
- beta-Rosorcaldehyde
- .beta.-Resorcylaldehyde
- .beta.-Resorcaldehyde
- .beta.-Resorcinaldehyde
- .beta.-Resorcylic aldehyde
- 2,4-Dihydroxybenzaldehyde (ACI)
- β-Resorcylaldehyde (6CI, 8CI)
- 2,4-Dihydroxybezaldehyde
- 2,4-Dihydroxysalicylaldehyde
- 4-Formylbenzene-1,3-diol
- 6-Formylresorcinol
- NC 012
- NSC 8690
- β-Resorcaldehyde
- β-Resorcinaldehyde
- β-Resorcylic aldehyde
- BETA-RESORCYLADLEHYDE
- á-resorcylaldehyde
- 2,4-DIHYDROXYLBENZALDEHYDE
- 2,4-Dihydroxybenzaldehyde,98%
- 4-Dihydroxybenzaldehyde
- 2,4-Dihydroxybenzald
- b-resorcylaldehyde
- NSC8690
- 4-08-00-01753 (Beilstein Handbook Reference)
- b-Resorcinaldehyde
- NSC-8690
- NS00040433
- BRN 0878548
- 2,4-bis(oxidanyl)benzaldehyde
- DIHYDROXYBENZALDEHYDE, 2,4-
- HMS2270K22
- AKOS000118990
- 95-01-2
- A934060
- EN300-21460
- .BETA.-RESORCYLALDEHYDE [MI]
- 2,4-dihydroxyl benzaldehyde
- InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
- BDBM50140239
- SMR000639137
- AI3-24367
- MLS001076174
- UNII-772JOF6LZS
- MFCD00011686
- 24-Dihydroxybenzaldehyde
- CHEMBL243587
- Resorcinal
- AC-24172
- Q27121977
- A845149
- b-Resorcaldehyde
- FT-0610123
- A-Resorcylaldehyde
- CS-W007539
- 772JOF6LZS
- F11148
- 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
- 2,4dihydroxybenzaldehyde
- 2,4-dihydroxy benzaldehyde
- 2,4-Dihydroxybenzaldehyde, 98%
- SY007063
- F1995-0226
- SCHEMBL93513
- Z104497974
- EINECS 202-383-1
- D0564
- STR01512
- AMY25823
- PD158252
- 2,4 dihydroxybenzaldehyde
- Beta-resorcyl aldehyde
- 2,4,-dihydroxybenzaldehyde
- HY-W007539
- AP-065/40195541
- b-Resorcylic aldehyde
- DTXSID8021806
- 2,4-dihydoxy-benzaldehyde
- NCGC00247446-01
- 2,4-Dihyroxybenzaldehyde
- W-100175
- CHEBI:50198
- STK299744
- BBL012171
- DTXCID101806
- DB-027606
-
- MDL: MFCD00011686
- Inchi: 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
- InChI Key: IUNJCFABHJZSKB-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=CC(O)=CC=1
- BRN: 878548
Computed Properties
- Exact Mass: 138.03200
- Monoisotopic Mass: 138.031694
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 12
- XLogP3: 1.5
- Topological Polar Surface Area: 57.5
Experimental Properties
- Color/Form: Off white to brownish yellow powder.
- Density: 1.2667 (rough estimate)
- Melting Point: 135-137 °C (lit.)
- Boiling Point: 220-228 °C/22 mmHg(lit.)
- Flash Point: 220℃/22mm
- Refractive Index: 1.4600 (estimate)
- Solubility: DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
- Water Partition Coefficient: dissolution
- Stability/Shelf Life: Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
- PSA: 57.53000
- LogP: 0.91030
- Solubility: It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.
- Merck: 8156
- Sensitiveness: Air Sensitive
- pka: 7.56±0.18(Predicted)
2,4-Dihydroxybenzaldehyde Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S37/39
- RTECS:VH3600000
-
Hazardous Material Identification:
- Packing Group:I; II; III
- Risk Phrases:R22; R36/37/38
- TSCA:Yes
- Storage Condition:Inert atmosphere,2-8°C
2,4-Dihydroxybenzaldehyde Customs Data
- HS CODE:29124900
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2,4-Dihydroxybenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0564-100g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98.0%(GC&T) | 100g |
¥555.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0564-25g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98.0%(GC&T) | 25g |
¥310.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D0564-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98.0%(GC&T) | 500g |
¥1790.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D015B-25g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 25g |
¥75.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D015B-100g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 100g |
¥241.0 | 2022-06-10 | |
| Alichem | A019143472-500g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 500g |
$183.60 | 2023-08-31 | |
| Alichem | A019143472-1000g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 1000g |
$277.20 | 2023-08-31 | |
| Fluorochem | 227645-10g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 10g |
£16.00 | 2022-02-28 | |
| Fluorochem | 227645-25g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 25g |
£32.00 | 2022-02-28 | |
| Fluorochem | 227645-100g |
2,4-Dihydroxybenzaldehyde |
95-01-2 | 98% | 100g |
£70.00 | 2022-02-28 |
2,4-Dihydroxybenzaldehyde Production Method
Production Method 1
1.2 30 min, rt; 1 h
Production Method 2
- A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108
Production Method 3
- Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction, Synthetic Communications, 1996, 26(3), 603-10
Production Method 4
- Simplification of the Gattermann synthesis of hydroxy aldehydes, Journal of the American Chemical Society, 1923, 45, 2373-7
Production Method 5
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ; 1 h, reflux
- The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions, Journal of Combinatorial Chemistry, 2004, 6(2), 270-274
Production Method 6
- Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions, New Journal of Chemistry, 2018, 42(6), 4590-4595
Production Method 7
Production Method 8
Production Method 9
- β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),
Production Method 10
- Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis, Journal of the Chemical Society, 1936, 184, 184-5
Production Method 11
1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, pH 7, cooled
- Method for preparing 4-butyl-resorcinol, China, , ,
Production Method 12
- Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate, Synthetic Communications, 2013, 43(1), 26-33
Production Method 13
- NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products, Synthetic Communications, 2009, 39(11), 1949-1956
Production Method 14
- Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes, Journal of Organic Chemistry, 2023, 88(14), 10002-10013
Production Method 15
- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,
Production Method 16
- Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride, Tetrahedron, 1993, 49(19), 4015-34
Production Method 17
- Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71
Production Method 18
1.2 Solvents: Acetonitrile ; -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ; 30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
- Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11
Production Method 19
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
- Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol, Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393
Production Method 20
1.2 Reagents: Sodium acetate Solvents: Water ; heated
- Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane, Youji Huaxue, 2008, 28(5), 918-921
2,4-Dihydroxybenzaldehyde Raw materials
- Vinylbenzyl Chloride, Mixture of 2, 3- and 4-isomers (Stabilized with TBC)
- Benzenemethanaminium, 2,4-dihydroxy-N,N-dimethyl-, chloride (1:1)
- 2,4-Dimethoxybenzaldehyde
- Benzaldehyde, 2,4-bis[(3-methyl-2-butenyl)oxy]-
- 2-Hydroxy-4-methoxybenzaldehyde
- Di-Ac-2,4-Dihydroxybenzaldehyde
- 1-(Chloromethylidene)piperazin-1-ium chloride
- Carbonocyanidimidic amide, methyl-
2,4-Dihydroxybenzaldehyde Preparation Products
2,4-Dihydroxybenzaldehyde Suppliers
2,4-Dihydroxybenzaldehyde Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2,4-Dihydroxybenzaldehyde
Comprehensive Guide to 2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2): Properties, Applications, and Innovations
2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2) is a versatile organic compound widely recognized for its role in pharmaceuticals, agrochemicals, and material science. This aromatic aldehyde, featuring two hydroxyl groups at the 2- and 4-positions, exhibits unique chemical reactivity, making it a valuable intermediate in synthetic chemistry. Its molecular formula, C7H6O3, and distinct physicochemical properties have spurred extensive research into its applications, particularly in antioxidant formulations and UV-absorbing materials.
In recent years, the demand for 2,4-Dihydroxybenzaldehyde has surged due to its eco-friendly profile and compatibility with green chemistry principles. Researchers and industries are increasingly exploring its potential in sustainable packaging, where it acts as a biodegradable additive to enhance material stability. Additionally, its chelating properties have garnered attention in water treatment solutions, addressing global concerns over heavy metal contamination.
One of the most searched topics related to CAS No. 95-01-2 is its synthesis optimization. Modern techniques, such as microwave-assisted reactions and enzymatic catalysis, have significantly improved yield and reduced environmental impact. Users frequently inquire about scalable production methods, reflecting the compound's growing industrial relevance. Furthermore, its role in cosmeceuticals—particularly in anti-aging creams—has become a hotspot, driven by consumer interest in natural active ingredients.
The spectroscopic characterization of 2,4-Dihydroxybenzaldehyde (e.g., FT-IR, NMR) is another trending subject, as accurate identification is critical for quality control. Analytical chemists often search for HPLC purity standards and stability studies under varying pH conditions. These inquiries underscore the compound's sensitivity to environmental factors, necessitating precise handling protocols.
Innovations in drug delivery systems have also highlighted 95-01-2 as a pharmacophore in designing targeted therapies. Its ability to form hydrogen bonds makes it a candidate for bioconjugation, a technique pivotal in cancer research. Notably, patents involving 2,4-Dihydroxybenzaldehyde derivatives for neuroprotective agents have risen, aligning with the focus on neurodegenerative diseases like Alzheimer's.
From an SEO perspective, keywords such as "buy 2,4-Dihydroxybenzaldehyde," "95-01-2 supplier," and "technical datasheet" dominate search queries, reflecting commercial interest. To address this, suppliers are now providing detailed COA (Certificate of Analysis) and MSDS documentation online, ensuring transparency for bulk purchasers. Regulatory compliance, especially regarding REACH and FDA approvals, remains a critical discussion point.
In conclusion, 2,4-Dihydroxybenzaldehyde (CAS No. 95-01-2) exemplifies the intersection of tradition and innovation in chemical sciences. Its adaptability across sectors—from biomedicine to environmental technology—positions it as a compound of enduring significance. As research continues to uncover new functionalities, its market trajectory is poised for exponential growth, driven by sustainability and efficiency demands.
95-01-2 (2,4-Dihydroxybenzaldehyde) Related Products
- 81502-74-1(TFP)
- 27761-48-4(Benzaldehyde,2-hydroxy-, lithium salt (1:1))
- 6248-20-0(4-Formyl-2-methylresorcinol)
- 487-70-7(2,4,6-Trihydroxybenzaldehyde)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 387-46-2(2,6-Dihydroxybenzaldehyde)
- 28777-87-9(Benzaldehyde, hydroxy-)
- 3328-71-0(2,4-Dihydroxyisophthalaldehyde)
- 22304-67-2(4,6-Dihydroxy-5-methyl-1,3-diformyl Benzene)
- 90-02-8(2-Hydroxybenzaldehyde)